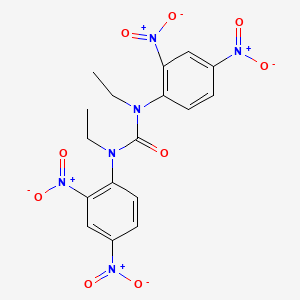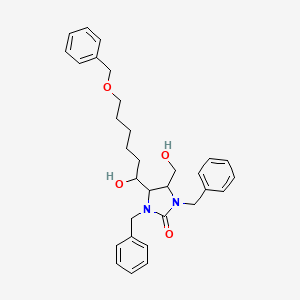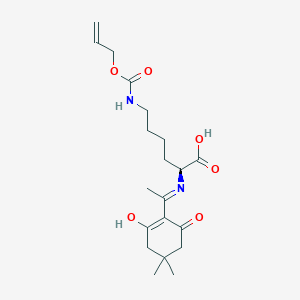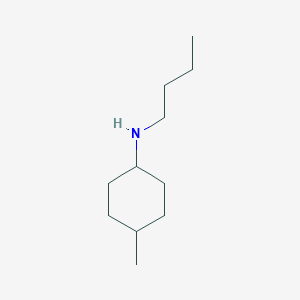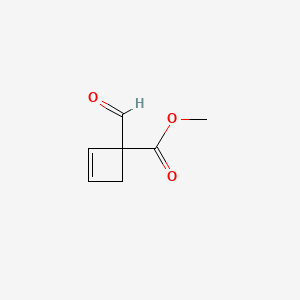
Methyl 1-formylcyclobut-2-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-formylcyclobut-2-ene-1-carboxylate is an organic compound with the molecular formula C7H8O3. It is a derivative of cyclobutene, featuring both a formyl group and a carboxylate ester group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-formylcyclobut-2-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutene with formylating agents and subsequent esterification. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
Methyl 1-formylcyclobut-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used.
科学的研究の応用
Methyl 1-formylcyclobut-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and formyl groups.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 1-formylcyclobut-2-ene-1-carboxylate involves its reactivity with various biological and chemical targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of reactive intermediates that interact with molecular targets.
類似化合物との比較
Similar Compounds
- Methyl cyclobut-1-ene-1-carboxylate
- Methyl cyclobut-2-ene-1-carboxylate
Uniqueness
Methyl 1-formylcyclobut-2-ene-1-carboxylate is unique due to the presence of both a formyl group and an ester group on the cyclobutene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group.
特性
分子式 |
C7H8O3 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
methyl 1-formylcyclobut-2-ene-1-carboxylate |
InChI |
InChI=1S/C7H8O3/c1-10-6(9)7(5-8)3-2-4-7/h2-3,5H,4H2,1H3 |
InChIキー |
UBFSFHLYXPBLSU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








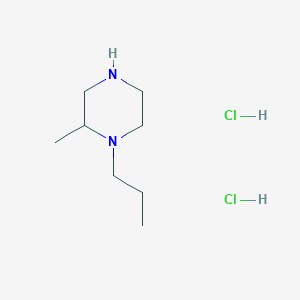
![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)
